molecular formula C11H6F4O B13188278 2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan

2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan

Cat. No.: B13188278
M. Wt: 230.16 g/mol
InChI Key: AMEKVYIJGYJKIH-UHFFFAOYSA-N
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Description

2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan is an organic compound characterized by the presence of a furan ring substituted with a 4-fluoro-3-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The process involves the reaction of a boronic acid derivative with a halogenated furan in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Furanones and related compounds.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted phenylfurans depending on the substituent introduced.

Scientific Research Applications

2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 4-(trifluoromethyl)phenol
  • 2,2,2-Trifluoroacetophenone

Comparison: 2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan is unique due to the combination of the furan ring and the 4-fluoro-3-(trifluoromethyl)phenyl group. This structural arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs.

Properties

Molecular Formula

C11H6F4O

Molecular Weight

230.16 g/mol

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]furan

InChI

InChI=1S/C11H6F4O/c12-9-4-3-7(10-2-1-5-16-10)6-8(9)11(13,14)15/h1-6H

InChI Key

AMEKVYIJGYJKIH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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